

K118: A Pan-SHIP Inhibitor with Therapeutic Potential

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Compound of Interest

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A Comparative Guide to the Specificity of K118 for SHIP1 and SHIP2

For researchers and drug development professionals investigating the intricacies of phosphoinositide 3-kinase (PI3K) signaling, the lipid phosphatases SHIP1 and SHIP2 are critical targets. The small molecule **K118** has emerged as a key tool in this field. This guide provides a comprehensive assessment of **K118**'s specificity for SHIP1 and SHIP2, comparing its performance with other well-characterized SHIP inhibitors and offering detailed experimental methodologies for its evaluation.

Assessing the Specificity of K118: A Dual Inhibitor

Initial characterizations of **K118** described it as a water-soluble inhibitor of SHIP1 that did not inhibit SHIP2. However, subsequent and more extensive studies have revealed that **K118** is, in fact, a pan-SHIP1/2 inhibitor, demonstrating activity against both isoforms.^{[1][2][3]} One study noted that **K118** possesses only "modest selectivity for SHIP1" and inhibits both SHIP1 and SHIP2 with significant potency.^[1] This dual inhibitory activity is a critical consideration for researchers, as the simultaneous inhibition of both SHIP1 and SHIP2 can have distinct biological effects compared to the selective inhibition of a single isoform. The development of **K118** involved the removal of the C17 alkyl chain from a SHIP1-selective aminosteroid, a modification that resulted in its pan-inhibitory profile and improved water solubility.^[3]

Comparative Analysis of SHIP Inhibitors

To contextualize the activity of **K118**, it is essential to compare it with other known SHIP inhibitors that exhibit selectivity for either SHIP1 or SHIP2. The table below summarizes the available inhibitory data for **K118** and other key comparators. While specific IC₅₀ values for **K118** against SHIP1 and SHIP2 are not readily available in the public domain, its characterization as a potent pan-inhibitor stands in contrast to the selective inhibitors.

Inhibitor	Target(s)	IC ₅₀ SHIP1	IC ₅₀ SHIP2	Notes
K118	SHIP1 and SHIP2	Not Reported	Not Reported	Characterized as a potent pan-SHIP1/2 inhibitor with modest selectivity for SHIP1. [1]
3AC	SHIP1	~2.5-10 μ M	>1 mM	A well-established selective SHIP1 inhibitor.
AS1949490	SHIP2	Not Reported	0.62 μ M (human)	A potent and selective SHIP2 inhibitor.
K149	SHIP1 and SHIP2	Not Reported	Not Reported	A tryptamine-based pan-SHIP1/2 inhibitor. [3]
K161	SHIP1 and SHIP2	Not Reported	Not Reported	A water-soluble aminosteroid pan-SHIP1/2 inhibitor. [3]

Experimental Protocols for Assessing SHIP Inhibitor Specificity

The following are detailed methodologies for two common assays used to determine the specificity and potency of SHIP inhibitors.

Malachite Green Phosphatase Assay

This colorimetric assay quantifies the release of inorganic phosphate from the SHIP substrate, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃), as a measure of enzyme activity.

Materials:

- Recombinant human SHIP1 and SHIP2 enzymes
- PtdIns(3,4,5)P₃ substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
- Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent)
- Test inhibitors (e.g., **K118**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~620 nm

Procedure:

- Enzyme Preparation: Dilute recombinant SHIP1 and SHIP2 to the desired concentration in cold Assay Buffer.
- Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., **K118**) in Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Test inhibitor dilution or vehicle control

- Diluted SHIP1 or SHIP2 enzyme
- Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the PtdIns(3,4,5)P3 substrate to each well to start the phosphatase reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free phosphate released by the SHIP enzyme, developing a green color.
- Absorbance Measurement: After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance of each well at approximately 620 nm using a microplate reader.
- Data Analysis: Construct a dose-response curve by plotting the inhibitor concentration against the percentage of SHIP activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled PtdIns(3,4,5)P3 upon binding to the SHIP enzyme. Inhibition of this interaction by a small molecule results in a decrease in fluorescence polarization.

Materials:

- Recombinant human SHIP1 and SHIP2 enzymes
- Fluorescently labeled PtdIns(3,4,5)P3 (e.g., with FAM or TAMRA)
- FP Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EGTA, 0.01% Tween-20)

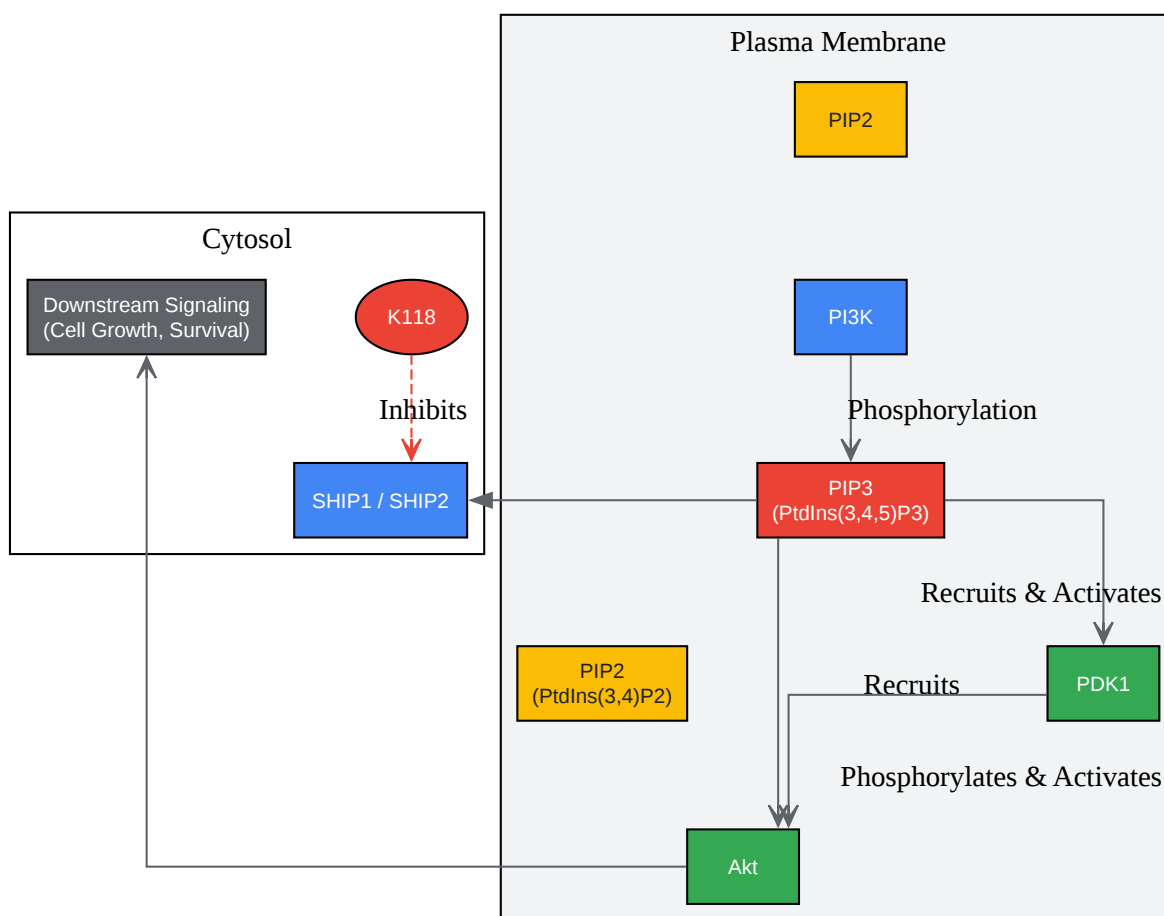
- Test inhibitors (e.g., **K118**) dissolved in a suitable solvent (e.g., DMSO)
- Black, low-binding 96-well or 384-well microplate
- Microplate reader with fluorescence polarization capabilities

Procedure:

- Reagent Preparation: Prepare solutions of SHIP1 or SHIP2, fluorescently labeled PtdIns(3,4,5)P3, and serial dilutions of the test inhibitor in FP Assay Buffer.
- Reaction Setup: In a black microplate, add the following to each well:
 - FP Assay Buffer
 - Test inhibitor dilution or vehicle control
 - SHIP1 or SHIP2 enzyme
- Incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
- Probe Addition: Add the fluorescently labeled PtdIns(3,4,5)P3 to each well.
- Equilibration: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. The instrument will excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.
- Data Analysis: The change in millipolarization (mP) units is used to determine the extent of inhibition. A decrease in mP indicates displacement of the fluorescent probe by the inhibitor. Plot the inhibitor concentration against the mP values to generate a dose-response curve and calculate the IC50.

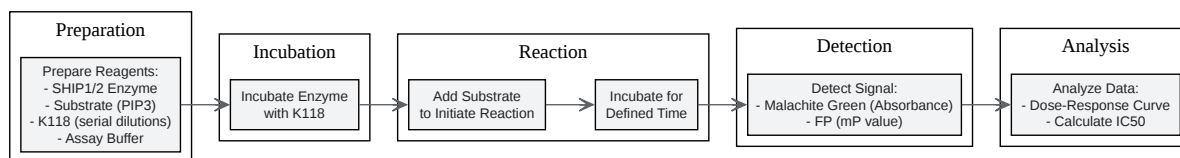
Visualizing the SHIP Signaling Pathway and Experimental Workflow

To further aid in the understanding of **K118**'s mechanism of action and the methods used for its assessment, the following diagrams have been generated.



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Caption: The SHIP1/2 signaling pathway and the inhibitory action of **K118**.



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Caption: Generalized workflow for SHIP1/2 inhibition assays.

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